6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine hydrochloride

Description

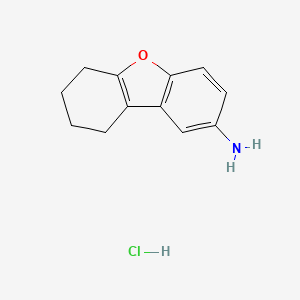

6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine hydrochloride (CAS: 38084-44-5) is a bicyclic organic compound featuring a dibenzofuran core fused to a partially hydrogenated ring system. Its molecular formula is C₁₂H₁₃NO·HCl, with a free base molecular weight of 187.24 g/mol . The structure comprises a dibenzofuran scaffold (two benzene rings fused to a furan oxygen) with an amine group (-NH₂) at the 2-position and a hydrochloride salt. Its amine group enhances solubility in polar solvents, while the aromatic system facilitates π-π interactions in biological systems .

Properties

IUPAC Name |

6,7,8,9-tetrahydrodibenzofuran-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7H,1-4,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXDSUDYRCGQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine hydrochloride typically involves the reaction of dibenzofuran derivatives with amines under specific conditions. The exact synthetic route can vary, but it generally includes steps such as:

Nitration: Introduction of nitro groups to the dibenzofuran ring.

Reduction: Conversion of nitro groups to amines.

Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. standard practices in the chemical industry, such as batch processing and continuous flow synthesis, may be employed to produce this compound at scale.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Further reduction of amine groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein binding.

Medicine: Investigated for potential therapeutic effects, although not used clinically.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect protein binding and enzyme activity.

Comparison with Similar Compounds

Structural and Functional Differences

- Dibenzofuran vs.

- Amine Group Placement : Unlike benzydamine hydrochloride (CAS: 132-69-4), which has a benzylamine side chain, the target compound’s amine is directly attached to the dibenzofuran ring, reducing steric hindrance and altering pharmacokinetics .

- Hydrogenation Patterns : Partial hydrogenation in the target compound reduces ring strain compared to fully aromatic systems like tetracycline, enhancing conformational flexibility .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves water solubility in polar solvents for the target compound, similar to memantine hydrochloride. However, tetracycline’s multiple hydroxyl groups make it significantly more hydrophilic .

- Lipophilicity : The dibenzofuran system in the target compound confers moderate lipophilicity (logP ~2.5), intermediate between benzydamine (logP ~3.8) and memantine (logP ~1.9) .

Pharmacological Implications

- CNS Applications : The target compound’s amine group and bicyclic structure resemble precursors of serotonin receptor modulators, whereas memantine’s adamantane backbone targets NMDA receptors .

- Antimicrobial vs. Neurological Activity : Tetracycline’s polycyclic system enables antibiotic action via ribosomal binding, a mechanism absent in the target compound .

Key Research Findings

- Synthetic Accessibility : The target compound is synthesized via catalytic hydrogenation of dibenzofuran precursors, a route less complex than the multi-step synthesis required for imidazole-diazepine derivatives .

- Stability : The hydrochloride salt form enhances stability under acidic conditions compared to free-base analogs, a feature shared with dosulepin hydrochloride ().

Biological Activity

6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine hydrochloride is a chemical compound with the molecular formula C12H13NO- HCl and a molecular weight of 223.7 g/mol. It is primarily utilized in scientific research, particularly in organic synthesis and biological studies. This compound exhibits a range of biological activities that warrant detailed exploration.

The biological activity of this compound is largely attributed to its interactions with various molecular targets within biological systems. It has been shown to modulate enzyme activity and protein binding, suggesting potential roles in biochemical pathways. The specific pathways affected by this compound are still under investigation, but preliminary studies indicate it may influence neurotransmitter systems and inflammatory responses.

Research Findings

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, which could be beneficial in developing new therapeutic agents against infections.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest it may inhibit pro-inflammatory cytokine production, contributing to its therapeutic potential in inflammatory diseases.

- Neuropharmacological Effects : There is emerging evidence that this compound may affect central nervous system (CNS) functions. Studies suggest it could have implications for treating neurodegenerative disorders by modulating neurotransmitter release .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various dibenzofuran derivatives, this compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics.

- Inflammation Model : In an experimental model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a notable reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.

- Neuroprotective Study : A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated improved cognitive function and reduced amyloid plaque formation when treated with the compound .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine | C12H13NO | Antimicrobial, Anti-inflammatory |

| Dibenzofuran | C12H8O | Limited biological activity |

| 2-Aminodibenzofuran | C12H11N | Moderate antimicrobial properties |

Uniqueness

The unique structure of this compound allows it to interact with specific molecular targets that are not effectively engaged by other related compounds. Its hydrochloride form enhances solubility and stability in biological assays compared to its base form.

Q & A

Q. Table 1. HPLC Parameters for Purity Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 μm) | |

| Mobile Phase | 0.1% TFA in H₂O:MeOH (60:40) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm |

Q. Table 2. Key NMR Peaks for Structural Confirmation

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H (C3, C4) | 6.8–7.2 | Doublet | |

| Tetrahydrofuryl H | 2.5–3.5 | Multiplet | |

| –NH₂ (amine) | 1.5–2.0 | Broad singlet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.